molecular formula C10H5BrClN3 B8814351 1-Bromo-4-chloroimidazo[1,2-A]quinoxaline

1-Bromo-4-chloroimidazo[1,2-A]quinoxaline

Cat. No. B8814351
M. Wt: 282.52 g/mol
InChI Key: AKACSIXYKNIVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-chloroimidazo[1,2-A]quinoxaline is a useful research compound. Its molecular formula is C10H5BrClN3 and its molecular weight is 282.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-chloroimidazo[1,2-A]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-chloroimidazo[1,2-A]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-4-chloroimidazo[1,2-A]quinoxaline

Molecular Formula

C10H5BrClN3

Molecular Weight

282.52 g/mol

IUPAC Name

1-bromo-4-chloroimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C10H5BrClN3/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H

InChI Key

AKACSIXYKNIVOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-chloro-imidazo[1,2-a]quinoxaline (28.9 g, 141.8 mmol) in THF/NMP 2:1 (300 mL) was added NBS (25.2 g, 141.8 mmol) in one portion at rt. After 18 h stirring, additional 12.6 g (70.9 mmol) NBS were added and the mixture was stirred for additional 2 h at rt. After removal of the THF portion of the organic phase by vacuum evaporation, water was added (500 mL). The precipitate was filtered and the residue was washed with water and dried to give 1-bromo-4-chloro-imidazo[1,2-a]quinoxaline as an off-white solid (35 g, 78.6%): 1H-NMR (300 MHz, d6-DMSO): δ=12.42 (1H, s), 8.19 (1H, s), 7.75 (1H, d), 7.44 (2H, m) ppm. UPLC-MS: RT=1.14 min; m/z 284.6 [MH+]; required MW=283.5.
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
THF NMP
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
12.6 g
Type
reactant
Reaction Step Three

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